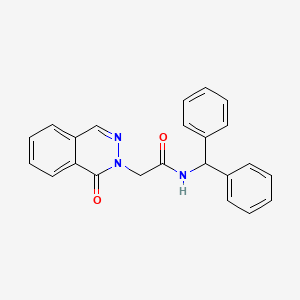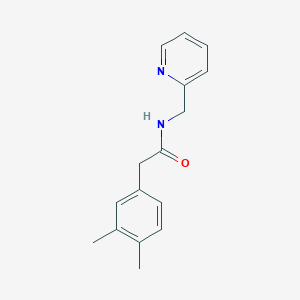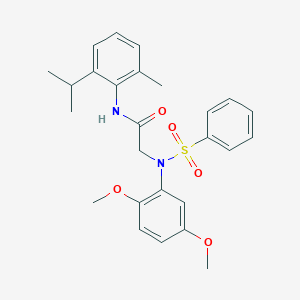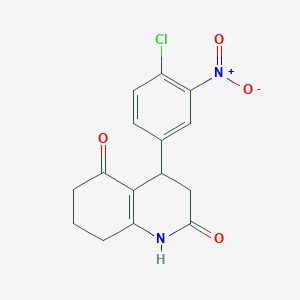
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide
Descripción general
Descripción
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). It has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity, type 2 diabetes, and cancer.
Mecanismo De Acción
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide activates AMPK by binding to the γ subunit of the enzyme. This binding leads to conformational changes in the enzyme, which increases its activity. Activated AMPK then phosphorylates downstream targets, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has been shown to have a number of biochemical and physiological effects. It can increase glucose uptake in skeletal muscle and adipose tissue, leading to improved glucose homeostasis. It can also increase fatty acid oxidation in skeletal muscle and liver, leading to decreased lipid accumulation and improved lipid metabolism.
In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has been shown to increase mitochondrial biogenesis in skeletal muscle and liver, leading to improved energy metabolism. It can also induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has several advantages as a research tool. It is a small molecule activator of AMPK, which makes it easy to use in cell culture and animal studies. It has also been shown to have good oral bioavailability and pharmacokinetics, which makes it suitable for in vivo studies.
However, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, it is not selective for AMPK, and can activate other kinases at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide. One area of interest is the development of more selective AMPK activators, which can avoid off-target effects. Another area of interest is the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide in combination with other drugs for the treatment of metabolic disorders and cancer.
In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide. This can help identify new targets for cancer therapy and improve the efficacy of existing treatments.
Conclusion:
In conclusion, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide is a small molecule activator of AMPK with potential therapeutic applications in the treatment of metabolic disorders and cancer. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide can help improve our understanding of cellular energy homeostasis and identify new targets for disease therapy.
Aplicaciones Científicas De Investigación
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to activate AMPK, a key regulator of cellular energy homeostasis. Activation of AMPK leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which can help improve metabolic disorders such as obesity and type 2 diabetes.
In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide has also been shown to have anticancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This is thought to be due to its ability to activate AMPK, which can inhibit cancer cell proliferation and promote cell death.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-6-9(7-2)11(16)15-12-14-10(8-17-12)13(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXLBPFJCVVXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4647962.png)
![4-[(4-isobutylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4647968.png)
![7-(2-furylmethyl)-5,6-dimethyl-N-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4647977.png)
![N-(sec-butyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B4647980.png)
![4-[(4-nitrophenyl)thio]benzyl N-(phenylacetyl)glycinate](/img/structure/B4647984.png)
![N-[2-(difluoromethoxy)-5-methylphenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4647988.png)
![2-chloro-3-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4647992.png)

![N-(5-bromo-2-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4648026.png)


![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4648045.png)
![N-(4-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4648053.png)